molecular formula C8H7BrFNO3 B2595249 2-Bromo-4-fluoro-3-methyl-6-nitroanisole CAS No. 2187435-02-3

2-Bromo-4-fluoro-3-methyl-6-nitroanisole

Cat. No.: B2595249
CAS No.: 2187435-02-3
M. Wt: 264.05
InChI Key: HQLMCYGPYKUTBZ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methyl-6-nitroanisole is a substituted anisole derivative featuring bromo (Br), fluoro (F), methyl (CH₃), and nitro (NO₂) groups on a methoxybenzene backbone. Its molecular formula is C₈H₇BrFNO₃, with substituents at positions 2 (Br), 4 (F), 3 (CH₃), and 6 (NO₂) relative to the methoxy group at position 1.

Properties

IUPAC Name

3-bromo-1-fluoro-4-methoxy-2-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-4-5(10)3-6(11(12)13)8(14-2)7(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLMCYGPYKUTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methyl-6-nitroanisole typically involves multiple steps. One common method includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Bromination: Addition of the bromine atom.

    Fluorination: Introduction of the fluorine atom.

    Methylation: Addition of the methyl group.

    Methoxylation: Introduction of the methoxy group.

Each step requires specific reagents and conditions. For instance, nitration often uses a mixture of concentrated nitric and sulfuric acids, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methyl-6-nitroanisole can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions.

    Reduction Reactions: Reduction of the nitro group to an amine.

    Oxidation Reactions: Oxidation of the methyl group to a carboxylic acid.

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the methyl group results in a carboxylic acid .

Scientific Research Applications

2-Bromo-4-fluoro-3-methyl-6-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methyl-6-nitroanisole involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (nitro and halogens) and electron-donating groups (methoxy and methyl) on the aromatic ring influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 2-bromo-4-fluoro-3-methyl-6-nitroanisole with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Hazard Statements
This compound Not available C₈H₇BrFNO₃ ~265.04* 1-OCH₃, 2-Br, 3-CH₃, 4-F, 6-NO₂ Likely H315, H319, H335†
4-Bromo-2-fluoro-6-nitroanisole 74266-66-3 C₇H₅BrFNO₃ 250.02 1-OCH₃, 2-F, 4-Br, 6-NO₂ H315, H319, H335
2-Bromo-4-fluoro-6-nitroanisole 179897-92-8 C₇H₅BrFNO₃ 250.02 1-OCH₃, 2-Br, 4-F, 6-NO₂ Not specified
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₅BrFNO₃ 250.02 1-Br, 2-OCH₃, 3-F, 4-NO₂ Not available

*Calculated based on analogs.
†Inferred from structurally similar compounds .

Key Observations :

  • The methyl group at position 3 in the target compound increases its molecular weight by ~15 g/mol compared to non-methylated analogs.
  • Substituent positioning significantly alters electronic properties.

Biological Activity

2-Bromo-4-fluoro-3-methyl-6-nitroanisole (CAS Number: 2187435-02-3) is an organic compound with a unique structural composition that includes bromine, fluorine, methyl, and nitro substituents on an anisole framework. This combination of substituents contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biological research.

The molecular formula of this compound is C8H7BrFNO3. Its structure allows for diverse chemical reactions, including substitution, reduction, and oxidation. The presence of electron-withdrawing groups (such as the nitro and halogen atoms) enhances its reactivity, which can influence biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The compound's substituents influence its binding affinity to various enzymes and receptors, potentially modulating biological pathways and eliciting pharmacological effects.

Toxicological Profile

The toxicological data for this compound indicate no significant endocrine-disrupting properties or acute toxicity in standard tests . However, comprehensive toxicological evaluations are necessary to fully understand its safety profile.

Synthesis and Evaluation

In a study focusing on the synthesis of similar nitro-containing compounds, researchers evaluated their biological activities through in vitro assays. These compounds were assessed for their ability to inhibit bacterial growth and demonstrated varying degrees of efficacy against resistant strains of M. tuberculosis . Although direct studies on this compound are scarce, the findings from related compounds provide insights into its potential applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds can be beneficial:

Compound NameStructure FeaturesBiological Activity
2-Bromo-4-fluoroaniline Bromine and fluorine substituentsAntimicrobial activity
4-Bromo-2-fluoronitrobenzene Lacks methoxy groupModerate toxicity
4-Fluoro-3-methylphenol Hydroxyl group instead of nitroAntioxidant properties

This table highlights how variations in structure can influence biological activity and safety profiles.

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